2-(4-bromophenylsulfonamido)-N-hydroxyacetamide
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Overview
Description
2-(4-Bromophenylsulfonamido)-N-hydroxyacetamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromophenyl group attached to a sulfonamide moiety, which is further connected to a hydroxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenylsulfonamido)-N-hydroxyacetamide typically involves multiple steps. One common method starts with the bromination of phenylacetic acid to produce 4-bromophenylacetic acid. This intermediate is then subjected to sulfonation to introduce the sulfonamide group. Finally, the hydroxyacetamide group is introduced through a reaction with hydroxylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenylsulfonamido)-N-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenylsulfonamido)-N-hydroxyacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromophenylsulfonamido)-N-hydroxyacetamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the biosynthesis of essential bacterial components, leading to cell death. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenylsulfonamido)acetic acid: Similar structure but lacks the hydroxyacetamide group.
N-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of the hydroxyacetamide group.
Uniqueness
2-(4-Bromophenylsulfonamido)-N-hydroxyacetamide is unique due to the presence of both the sulfonamide and hydroxyacetamide groups, which confer distinct chemical properties and potential biological activities. This combination allows for a broader range of applications compared to similar compounds .
Properties
CAS No. |
1218922-39-4 |
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Molecular Formula |
C8H9BrN2O4S |
Molecular Weight |
309.14 g/mol |
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-N-hydroxyacetamide |
InChI |
InChI=1S/C8H9BrN2O4S/c9-6-1-3-7(4-2-6)16(14,15)10-5-8(12)11-13/h1-4,10,13H,5H2,(H,11,12) |
InChI Key |
AKOBMMAQXVKOJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC(=O)NO)Br |
Origin of Product |
United States |
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